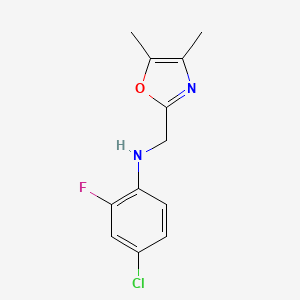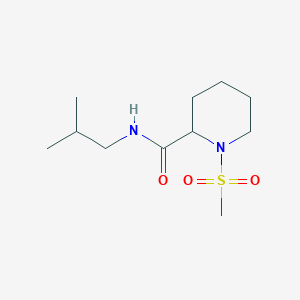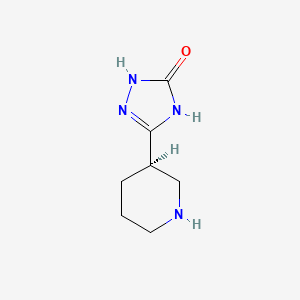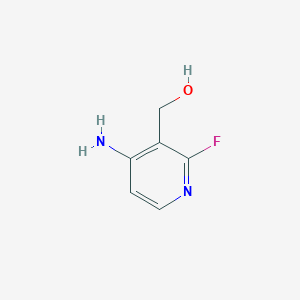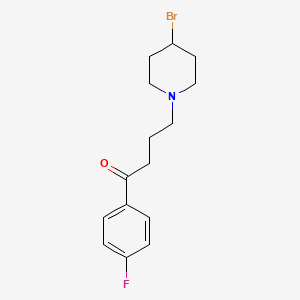
4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one is a synthetic organic compound that belongs to the class of substituted piperidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one typically involves the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Bromination: The piperidine ring is then brominated using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Fluorophenyl Butanone: The brominated piperidine is coupled with 4-fluorophenyl butanone using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring or the butanone moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromine atom on the piperidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while substitution could result in various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, potentially as a ligand for receptors.
Medicine: Investigated for its potential therapeutic effects, possibly as a precursor to drugs targeting neurological conditions.
Industry: Used in the development of new materials or as a building block in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one would depend on its specific interactions with molecular targets. Typically, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chloropiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
- 4-(4-Methylpiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
- 4-(4-Hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
Uniqueness
The presence of the bromine atom in 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C15H19BrFNO |
|---|---|
Molekulargewicht |
328.22 g/mol |
IUPAC-Name |
4-(4-bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C15H19BrFNO/c16-13-7-10-18(11-8-13)9-1-2-15(19)12-3-5-14(17)6-4-12/h3-6,13H,1-2,7-11H2 |
InChI-Schlüssel |
BPYJNEABRNHJGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1Br)CCCC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



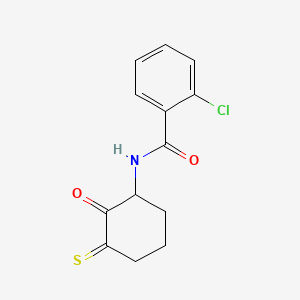



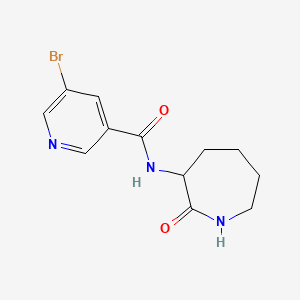
![2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14915349.png)
